
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as DMHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase, which are involved in inflammation and oxidative stress. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. This compound has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, as well as its ability to activate the Nrf2 pathway. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including neurodegenerative disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with 2-hydroxy-3-formylquinoline, followed by the reduction of the resulting Schiff base with sodium borohydride and acetylation of the resulting amine with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to possess antitumor activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(13-17)26(30)28(23-12-11-18(2)19(3)14-23)16-22-15-20-8-4-5-10-24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFKXMJLXTWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

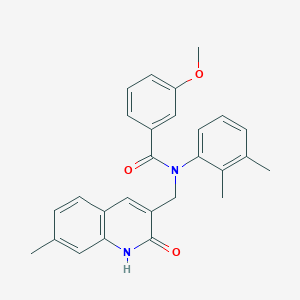
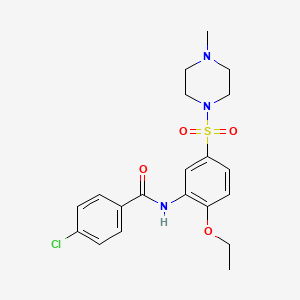


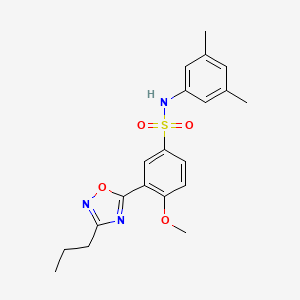

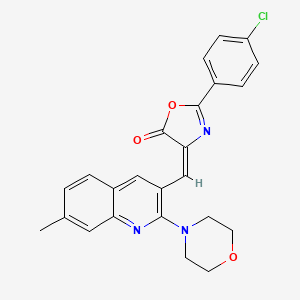
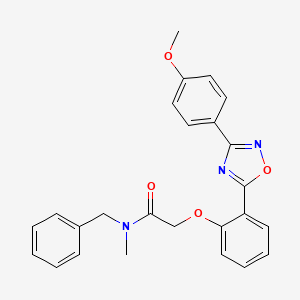
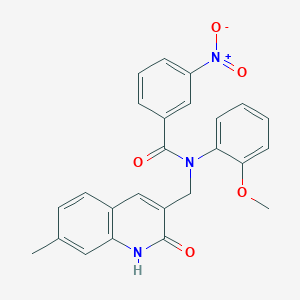



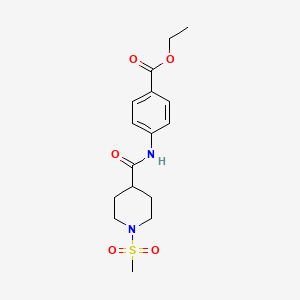
![6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7700684.png)